molecular formula C13H14N2O B8761672 2-(Dimethylamino)-4-methylquinoline-6-carbaldehyde CAS No. 89446-21-9

2-(Dimethylamino)-4-methylquinoline-6-carbaldehyde

Cat. No. B8761672
CAS RN: 89446-21-9
M. Wt: 214.26 g/mol
InChI Key: RKMCAMVWGOVVMN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Dimethylamino)-4-methylquinoline-6-carbaldehyde is a useful research compound. Its molecular formula is C13H14N2O and its molecular weight is 214.26 g/mol. The purity is usually 95%.
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properties

CAS RN

89446-21-9

Product Name

2-(Dimethylamino)-4-methylquinoline-6-carbaldehyde

Molecular Formula

C13H14N2O

Molecular Weight

214.26 g/mol

IUPAC Name

2-(dimethylamino)-4-methylquinoline-6-carbaldehyde

InChI

InChI=1S/C13H14N2O/c1-9-6-13(15(2)3)14-12-5-4-10(8-16)7-11(9)12/h4-8H,1-3H3

InChI Key

RKMCAMVWGOVVMN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC2=C1C=C(C=C2)C=O)N(C)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a stirred solution of 0.30 g (0.00113 moles) of 6-bromo-2-dimethylamino-4-methylquinoline in 30 ml of dry (freshly distilled from over LiAlH4) THF under N2 at -78° C., 1.45 ml (0.00226 moles) of 1.56M n-BuLi was added dropwise over a 5 minute period. 0.23 ml (0.00297 moles) of dry DMF (freshly distilled from over CaH2) was added to the reaction mixture in one portion. The dry ice/acetone bath was removed 12 minutes after the addition of DMF and the solution allowed to warm to -40°. The reaction mixture was poured onto 17 ml of 1N HCl in ice (22 minutes after addition of DMF) and extracted with 30 ml ether. The aqueous solution was made alkaline to pH 12 and extracted with three 20 ml portions of CH2Cl2. The yellow-orange coloured extract was washed with H2O and then dried over MgSO4 . The solvent was removed under vacuum, and the residue dried in a vacuum oven, wt 0.23 g (95.8%), m.p. 96°-99° C. The product was recrystallised three times (EtOH/H2O). The TLC of the recrystallised product showed several spots, with the predominant component having an Rf 0.38 in 2:1 hexane/EtOAc and being fluorescent under long hot UV. The product was dissolved in 2:1 hexane/EtOAc and placed on silica flash column. Fractions were collected; those containing the Rf 0.38 product were combined, and the solvent removed in vacuo. The residue was recrystallised from absolute ethanol; weight 0.04 g, (17%) m.p. 116.0°-117.8° C. Anal. Calcd. for C13H14N2O: C, 72.87; H, 6.59; N, 13.07. Found: C, 72.74; H, 6.64; N, 13.05.
Quantity
0.3 g
Type
reactant
Reaction Step One
Quantity
1.45 mL
Type
reactant
Reaction Step Two
Name
Quantity
0.23 mL
Type
reactant
Reaction Step Three

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